DIM-C-pPhOCH3

概要

準備方法

合成経路と反応条件

DIM-C-pPhOCH3の合成は、通常、インドール誘導体とp-メトキシベンズアルデヒドを酸性条件下で縮合させることから始まります。 反応は、塩酸などの触媒の存在下で行われ、ビスインドリルメタン構造の形成を促進します .

工業生産方法

化学反応の分析

Biochemical Interactions and Reactivity

DIM-C-pPhOCH3 exerts its effects through Nur77-dependent and independent pathways , influencing gene expression and apoptosis:

Nur77-Dependent Reactions

-

Nur77 Activation : Binds to and activates Nur77, a nuclear orphan receptor overexpressed in colon, pancreatic, and bladder cancers .

-

Gene Induction :

Nur77-Independent Reactions

-

Cystathionase (CTH) Induction : Promotes glutathione metabolism and oxidative stress .

-

Reactive Oxygen Species (ROS) Generation : Triggers DNA damage and apoptosis via mitochondrial pathways .

Proapoptotic Mechanisms

This compound induces apoptosis through multiple cascades:

Table 1: Apoptotic Markers and Pathways

Gene Expression Profiling

Microarray studies in pancreatic and colon cancer cells reveal this compound’s broad transcriptional effects:

Table 2: Key Induced Genes and Functions

Stability and Cell Culture Reactivity

-

pH Stability : this compound remains stable in cell culture media (pH 5–7), unlike its precursor I3C, which undergoes rapid condensation .

-

Photolability : Requires protection from light during experimental handling .

Synergistic Interactions

This compound enhances the efficacy of other agents:

科学的研究の応用

Breast Cancer

Research has indicated that DIM-C-pPhOCH3 can inhibit the growth of breast cancer cells by downregulating proteins associated with cell survival such as β1-integrin and TXNDC5. In xenograft models, administration of this compound resulted in significant tumor growth inhibition .

Colon Cancer

In colon cancer models, this compound has demonstrated the ability to reduce tumor size in athymic nude mice bearing RKO xenografts. The compound's efficacy is attributed to its ability to activate pro-apoptotic pathways while inhibiting survival pathways .

Pancreatic Cancer

Studies show that this compound inhibits pancreatic cancer cell proliferation by inducing apoptosis through the upregulation of TRAIL and other apoptotic factors. It has been validated in vivo to inhibit tumor growth effectively .

Pharmacokinetics and Bioavailability

Despite its promising effects, this compound faces challenges related to pharmacokinetics. It has a short half-life in serum, which limits its effectiveness as a therapeutic agent. Research indicates that structural modifications can enhance its stability and potency. For example, buttressed analogs of this compound show improved pharmacological profiles compared to the parent compound .

Comparative Efficacy of Analog Compounds

| Compound Name | Cancer Type | Mechanism of Action | Efficacy (IC50) |

|---|---|---|---|

| This compound | Breast Cancer | NR4A1 antagonist | ~15 μM |

| DIM-C-pPhOH | Colon Cancer | Induces apoptosis via TRAIL | ~10 μM |

| Buttressed Analog 1 | Pancreatic Cancer | Inhibits cell growth | ~2 mg/kg/d |

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using this compound in cancer treatment:

- Case Study 1 : A study involving RKO colon cancer cells demonstrated that treatment with this compound not only inhibited cell growth but also induced significant apoptotic responses mediated through both NR4A1-dependent and independent pathways .

- Case Study 2 : In breast cancer models, this compound was effective at reducing tumor size when administered at dose

作用機序

DIM-C-pPhOCH3は、神経成長因子誘導性Bα(NGFI-Bα、Nur77)受容体のアゴニストとして作用することで、その効果を発揮します。この相互作用は、がん細胞におけるアポトーシス経路の活性化につながり、細胞死を引き起こします。 この化合物は、核因子κB(NF-κB)シグナル伝達経路を阻害することにより、炎症性遺伝子の発現を調節することもできます .

類似の化合物との比較

類似の化合物

DIM-C-pPhOH: メトキシ基の代わりにヒドロキシル基を持つ、類似の構造です。

DIM-C-pPhCO2Me: カルボン酸エステル基を含んでいます。

DIM-C-pPhtBu: tert-ブチル基を特徴としています.

独自性

This compoundは、Nur77受容体との特異的な相互作用と、がん細胞における強力なアポトーシス効果により、独特です。 メトキシ基も、類似の化合物と比較して、独特の化学的性質と生物学的活性に貢献しています .

類似化合物との比較

Similar Compounds

DIM-C-pPhOH: Similar structure but with a hydroxyl group instead of a methoxy group.

DIM-C-pPhCO2Me: Contains a carboxylate ester group.

DIM-C-pPhtBu: Features a tert-butyl group.

Uniqueness

DIM-C-pPhOCH3 is unique due to its specific interaction with the Nur77 receptor and its potent apoptotic effects in cancer cells. Its methoxy group also contributes to its distinct chemical properties and biological activities compared to similar compounds .

生物活性

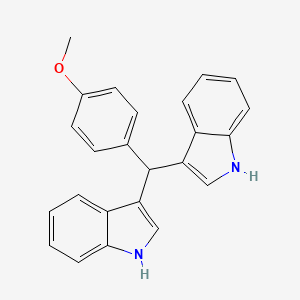

DIM-C-pPhOCH3, chemically known as 1,1-Bis(3'-indolyl)-1-(p-methoxyphenyl)methane, is a member of the diindolylmethane (DIM) family and acts as an agonist for the Nur77 nuclear receptor. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in various cancer cell lines through both receptor-dependent and independent pathways.

This compound demonstrates significant biological activity through several mechanisms:

- Apoptosis Induction : In colon cancer cell lines such as RKO, this compound has been shown to decrease cell survival and induce apoptosis. This effect is mediated by the activation of pro-apoptotic genes and the induction of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) .

- Nuclear Receptor Interaction : As a Nur77 agonist, this compound interacts with the NR4A1 nuclear receptor, which is implicated in regulating apoptosis and cell growth. Studies indicate that this compound can inhibit NR4A1-dependent transactivation, leading to decreased tumor cell growth and migration .

- Gene Expression Modulation : Microarray analyses have identified several genes modulated by this compound, including those involved in apoptosis and cellular stress responses. Notably, the induction of genes such as programmed cell death gene 1 is dependent on Nur77, while others like cystathionase are not .

In Vitro Studies

- Cancer Cell Lines : Research has demonstrated that this compound induces apoptosis in various cancer cell lines including colon (RKO), breast (MDA-MB-231), and pancreatic cancer cells . The compound's effectiveness varies with concentration; for instance, doses as low as 5 µM have shown significant apoptotic effects in breast cancer models .

In Vivo Studies

- Xenograft Models : In athymic nude mice bearing RKO cell xenografts, administration of this compound at 25 mg/kg/day resulted in significant tumor growth inhibition . Similar effects have been observed in models of pancreatic cancer where the compound inhibited tumor growth by modulating gene expression related to apoptosis .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Colon Cancer : A study indicated that treatment with this compound led to a marked decrease in tumor size and enhanced apoptosis markers in RKO xenografts .

- Breast Cancer : Another investigation demonstrated that this compound could inhibit the proliferation and migration of MDA-MB-231 cells, showcasing its potential as a therapeutic agent against aggressive breast cancers .

- Pancreatic Cancer : Research findings suggest that this compound effectively inhibits growth in pancreatic cancer cells by altering gene expression related to survival and apoptosis pathways .

Pharmacokinetics and Bioavailability

The bioavailability of this compound has been assessed through various formulations. For instance, studies indicate that liquid formulations enhance absorption compared to crystalline forms. After oral administration, peak plasma concentrations are typically reached within 15 minutes, with significant levels persisting for hours post-administration .

Summary Table of Biological Activities

特性

IUPAC Name |

3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCMKJAXOIFTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463916 | |

| Record name | DIM-C-pPhOCH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33985-68-1 | |

| Record name | DIM-C-pPhOCH3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, acts as an agonist for the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-Bα). [, , , , ]. This means it binds to and activates Nur77, leading to changes in gene expression. Depending on the cell type, this activation can lead to:

- Increased expression of pro-apoptotic genes: This includes genes like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), cystathionase, p21, p8, and sestrin-2, ultimately leading to programmed cell death (apoptosis). [, , ]

- Inhibition of adipogenesis: this compound has been shown to reduce adipogenesis, potentially by suppressing TR4 transcriptional activity, a key regulator of lipid homeostasis in adipose tissue. []

- Induction of other cellular responses: this compound can also activate Nur77-independent pathways, leading to effects like caspase-dependent apoptosis, activation of early growth response gene-1 (EGR-1), and increased phosphorylation of c-Jun N-terminal kinase (JNK). []

ANone: While the provided research focuses on the biological activity of this compound, it lacks specific details regarding its spectroscopic data. For comprehensive structural characterization, further analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be necessary.

ANone: The provided research focuses on this compound's role as an agonist for the Nur77 receptor and its subsequent biological effects. There is no mention of catalytic properties or applications related to catalysis in these studies.

ANone: While the provided research doesn't delve into specific SAR studies for this compound, it does highlight that structural modifications within the broader class of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes can influence their activity on different targets. For example:

- Nur77 activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), hydrogen (DIM-C-pPh), and p-methoxy (this compound) substituents have shown to activate Nur77. []

- PPARγ activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), p-t-butyl (DIM-C-pPhtBu), and phenyl (DIM-C-pPhC6H5) substituents have been identified as PPARγ agonists. []

ANone: Several studies demonstrate the efficacy of this compound in both laboratory and animal models:

- In vitro: this compound has demonstrated efficacy in inhibiting the growth and inducing apoptosis in various cancer cell lines, including colon, bladder, pancreatic, prostate, and breast cancer cells. [, , ]

- In vivo: this compound has shown to inhibit tumor growth in mouse models implanted with human cancer cells. For instance, a study showed that this compound (25 mg/kg/d) significantly reduced tumor growth in mice bearing KU7 bladder cancer xenografts. [] Similarly, it also inhibited tumor growth in athymic nude mice with RKO colon cancer xenografts. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。